![molecular formula C15H10ClN5O2S B14659802 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine CAS No. 39874-92-5](/img/structure/B14659802.png)
4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is a complex organic compound that features a thiazole ring substituted with chlorophenyl and nitrophenyl groups
準備方法
The synthesis of 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by nitration to introduce the nitrophenyl group. Reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized using reagents like potassium permanganate, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学的研究の応用
4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
Similar compounds include other thiazole derivatives with different substituents. For example:
4-(4-Chlorophenyl)-2-nitrophenyl ether: This compound has a similar structure but lacks the hydrazinylidene group.
4-Chlorophenylacetic acid: While structurally different, it shares the chlorophenyl group.
特性
CAS番号 |
39874-92-5 |
|---|---|
分子式 |
C15H10ClN5O2S |
分子量 |
359.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-[(3-nitrophenyl)diazenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClN5O2S/c16-10-6-4-9(5-7-10)13-14(24-15(17)18-13)20-19-11-2-1-3-12(8-11)21(22)23/h1-8H,(H2,17,18) |
InChIキー |
ULCTVFTUBASGQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
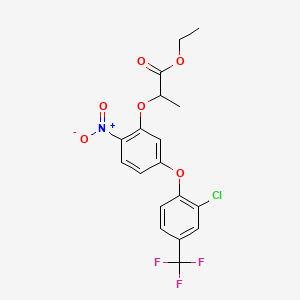
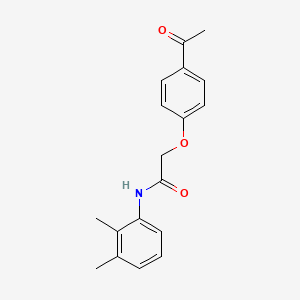
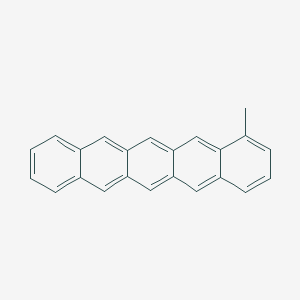
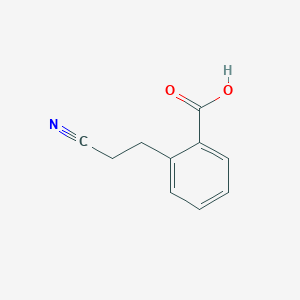
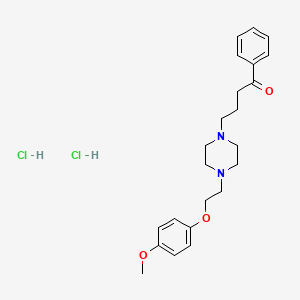
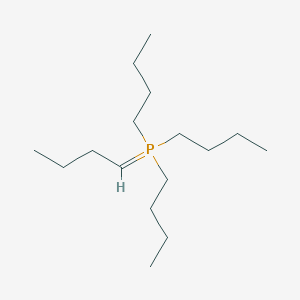
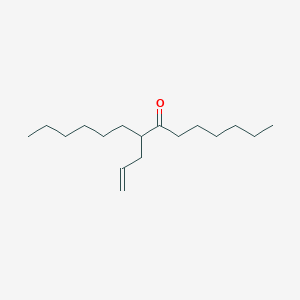
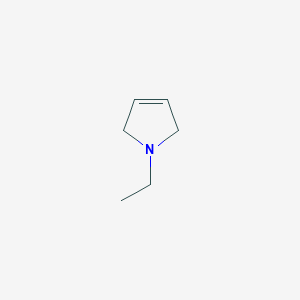

![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


plumbane](/img/structure/B14659800.png)
